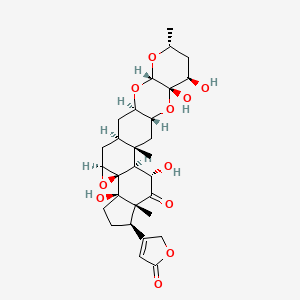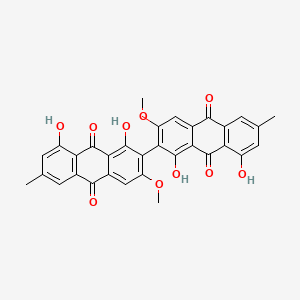
7,7'-Biphyscion
Vue d'ensemble
Description
7,7’-Biphyscion is a dimeric anthraquinone compound derived from certain fungal species, particularly those in the genus Cortinarius. This compound has garnered attention due to its remarkable photophysical and photobiological properties, including promising anticancer effects under blue-light irradiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 7,7’-Biphyscion typically involves the extraction from fungal species such as Cortinarius rubrophyllus. The process begins with the extraction of the precursor compound, flavomannin-6,6’-dimethyl ether, which is abundant in many species of the subgenus Dermocybe. Controlled oxidation of this precursor significantly increases the yield of 7,7’-Biphyscion .
Industrial Production Methods: Industrial production methods for 7,7’-Biphyscion are still under development due to the challenges associated with the seasonal collection of mushrooms, low extraction yields, and tricky fungal identification. advancements in controlled oxidation processes have shown promise in increasing the yield and easing the isolation process .
Analyse Des Réactions Chimiques
Types of Reactions: 7,7’-Biphyscion undergoes various chemical reactions, including oxidation and photochemical reactions. The compound is known for its light-dependent generation of singlet oxygen, which plays a crucial role in its phototoxicity .
Common Reagents and Conditions: Common reagents used in the preparation and reactions of 7,7’-Biphyscion include petroleum ether, dichloromethane, and methanol. The extraction process often involves ultrasonic baths and filtration steps .
Major Products Formed: The major products formed from the reactions of 7,7’-Biphyscion include glycosylated anthraquinones and other phototoxic compounds. These products have shown significant potential in photodynamic therapy applications .
Applications De Recherche Scientifique
7,7’-Biphyscion has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Mécanisme D'action
The mechanism of action of 7,7’-Biphyscion involves the generation of singlet oxygen upon blue-light irradiation. This reactive oxygen species induces apoptosis in cancer cells by causing oxidative damage to cellular components. The compound’s ability to efficiently generate singlet oxygen and induce cell death makes it a promising candidate for photodynamic therapy .
Comparaison Avec Des Composés Similaires
Uniqueness of 7,7’-Biphyscion: 7,7’-Biphyscion stands out due to its dimeric structure, which enhances its photophysical properties and increases its efficiency in generating singlet oxygen. This makes it more effective in photodynamic therapy applications compared to its monomeric counterparts .
Propriétés
IUPAC Name |
2-(1,8-dihydroxy-3-methoxy-6-methyl-9,10-dioxoanthracen-2-yl)-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-11-5-13-21(17(33)7-11)29(37)23-15(27(13)35)9-19(41-3)25(31(23)39)26-20(42-4)10-16-24(32(26)40)30(38)22-14(28(16)36)6-12(2)8-18(22)34/h5-10,33-34,39-40H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFTPKBPRIMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)C4=C(C=C5C(=C4O)C(=O)C6=C(C5=O)C=C(C=C6O)C)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190440 | |
| Record name | 7,7'-Biphyscion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
566.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36942-61-7 | |
| Record name | 7,7'-Biphyscion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036942617 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,7'-Biphyscion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-7h-purin-6-yl)oxy]ethanol](/img/structure/B1197906.png)

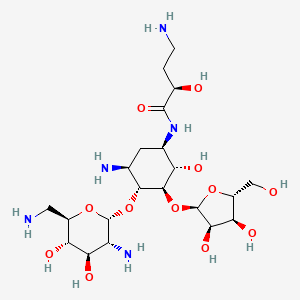
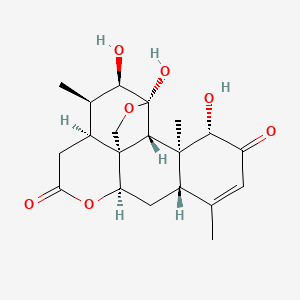

![(2S,4R)-N-[(1S)-2-hydroxy-1-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl]propyl]-1-methyl-4-propylpyrrolidine-2-carboxamide](/img/structure/B1197918.png)
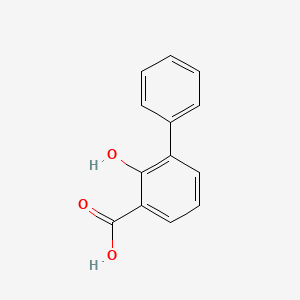
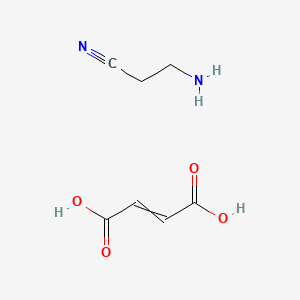
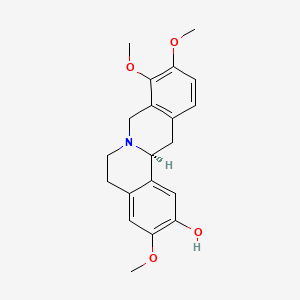
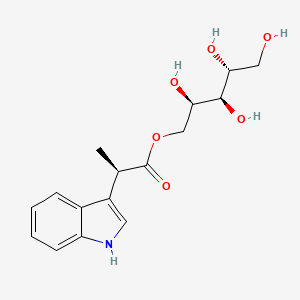
![[(1S,2R,5R,7R,8R,11R,12R)-12-methyl-6-methylidene-17-oxa-14-azahexacyclo[10.6.3.15,8.01,11.02,8.014,18]docosan-7-yl] acetate](/img/structure/B1197924.png)
![thymidine 5'-[3-(6-deoxy-D-galactopyranosyl) dihydrogen diphosphate]](/img/structure/B1197925.png)
